molecular formula C14H15N B1619571 2-(2-Phenylethyl)aniline CAS No. 5697-85-8

2-(2-Phenylethyl)aniline

Cat. No. B1619571
CAS RN: 5697-85-8
M. Wt: 197.27 g/mol
InChI Key: WTPXECNTVYUIGM-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)aniline, also known as β-phenylethylaniline or β-PEA, is a chemical compound that belongs to the class of arylalkylamines. It is a colorless to pale yellow liquid with a faint odor and is soluble in organic solvents like ethanol, ether, and benzene. The compound has been studied extensively for its various applications in the fields of chemistry, biology, and pharmacology.

Scientific Research Applications

Inhibitor of Mer and c-Met Kinases

One of the significant applications of “2-(2-Phenylethyl)aniline” is its use as an inhibitor of Mer and c-Met kinases . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs .

Anticancer Agent

In relation to its role as a kinase inhibitor, “2-(2-Phenylethyl)aniline” has been used in the development of anticancer agents . For example, compound 18c, a 2-substituted aniline pyrimidine derivative, demonstrated robust inhibitory activity against Mer and c-Met kinases, and displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .

Study of Protein Interactions

The benzene group of the substituted aniline group in “2-(2-Phenylethyl)aniline” can form π-π interactions . This property can be used to study protein interactions and the effects of these interactions on biological processes .

Development of New Materials

Due to its unique chemical structure, “2-(2-Phenylethyl)aniline” can also be used in the development of new materials . Its properties can be leveraged to create materials with specific characteristics, such as enhanced durability or improved conductivity .

Safety and Hazards

It is flammable, may cause skin and eye damage, and should be handled with care .

properties

IUPAC Name

2-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXECNTVYUIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309043
Record name 2-(2-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5697-85-8
Record name NSC210905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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